molecular formula C23H33N3O2 B2979884 (E)-N-((3s,5s,7s)-adamantan-1-yl)-2-(4-(isopentyloxy)benzylidene)hydrazinecarboxamide CAS No. 324062-46-6

(E)-N-((3s,5s,7s)-adamantan-1-yl)-2-(4-(isopentyloxy)benzylidene)hydrazinecarboxamide

Cat. No.: B2979884
CAS No.: 324062-46-6
M. Wt: 383.536
InChI Key: IHQHZABWNWUUFD-BUVRLJJBSA-N
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Description

This compound belongs to the adamantane-based hydrazinecarboxamide family, characterized by a rigid adamantane core, a hydrazinecarboxamide linker, and a 4-(isopentyloxy)benzylidene substituent. Adamantane derivatives are renowned for their biological activities, including antiviral (e.g., influenza, HIV) and antimicrobial properties, attributed to their lipophilic nature and ability to penetrate cellular membranes .

Properties

IUPAC Name

1-(1-adamantyl)-3-[(E)-[4-(3-methylbutoxy)phenyl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-16(2)7-8-28-21-5-3-17(4-6-21)15-24-26-22(27)25-23-12-18-9-19(13-23)11-20(10-18)14-23/h3-6,15-16,18-20H,7-14H2,1-2H3,(H2,25,26,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQHZABWNWUUFD-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C=NNC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)/C=N/NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Hydrazinecarboxamide Derivatives

N′-(Adamantan-2-ylidene)benzohydrazide () Core Structure: Benzohydrazide with adamantane. Substituents: Benzoyl and adamantyl groups. Key Properties: Exhibits antiviral and antimicrobial activities. Crystal packing involves N–H⋯N hydrogen bonds and C–H⋯π interactions, enhancing stability . Synthesis Yield: 94% via condensation of benzohydrazide and 2-adamantanone in ethanol .

3-(Adamantan-1-yl)-N′-[(E)-(4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide ()

  • Core Structure : Pyrazole-carbohydrazide with adamantane.
  • Substituents : 4-Hydroxyphenyl.
  • Key Properties : The hydroxyl group enables hydrogen bonding but reduces lipophilicity compared to the isopentyloxy group in the target compound .

Sulfonamide and Acetamide Derivatives

Sulfonamide Derivatives () Core Structure: Benzenesulfonamide with adamantane. Substituents: Chloro, methoxy, isopropyl, etc. Biological Activity: Act as selective cannabinoid receptor 2 (CB2) inverse agonists. The chloro and methoxy substituents modulate receptor affinity . Synthesis Yields: 70–92% via nucleophilic substitution reactions .

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives () Core Structure: Indole-oxoacetamide with adamantane. Substituents: Varied amines.

Comparative Analysis Table

Compound Name Core Structure Substituents Biological Activity Synthesis Yield Key Properties
Target Compound Hydrazinecarboxamide 4-(Isopentyloxy)benzylidene Not reported (analogues: antiviral, antimicrobial) Unknown High lipophilicity, enhanced bioavailability
N′-(Adamantan-2-ylidene)benzohydrazide Benzohydrazide Benzoyl, adamantyl Antiviral, antimicrobial 94% Hydrogen bonding, stable crystal packing
Sulfonamide Derivatives (e.g., Compound 22) Benzenesulfonamide Chloro, methoxy, etc. CB2 inverse agonism 70–92% High receptor affinity, substituent-dependent activity
3-(Adamantan-1-yl)-pyrazole-carbohydrazide Pyrazole-carbohydrazide 4-Hydroxyphenyl Not reported Unknown Polar, hydrogen-bonding capability

Substituent Effects on Properties

  • Hydrogen Bonding : Compounds with hydroxyl or nitro groups () exhibit stronger intermolecular interactions, impacting crystal packing and stability .
  • Synthetic Accessibility : Sulfonamide derivatives () achieve higher yields (70–92%) than hydrazinecarboxamides, possibly due to milder reaction conditions .

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